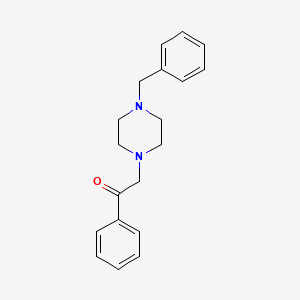

4-Benzyl-3-phenylpiperazin-2-one

説明

Synthesis Analysis

The synthesis of 4-Benzyl-3-phenylpiperazin-2-one derivatives and related compounds has been explored in several studies. For instance, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors, highlighting the importance of the arylpiperazine moiety and benzo[b]thiophene ring substitutions in binding affinity . Another study reported the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives through reductive amination, with the structures characterized by various spectroscopic methods . Additionally, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for imatinib, was achieved through direct reductive alkylation, demonstrating an efficient and scalable method .

Molecular Structure Analysis

Ab initio Hartree-Fock and density functional theory investigations have been conducted to analyze the conformational stability and molecular structure of related piperazin-2-one compounds. For example, the conformational analysis of 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one revealed seven staggered stable conformers, with the most stable form exhibiting a chair conformation . The geometrical parameters and vibrational frequencies were calculated, and the solid-state FT-IR spectra were recorded to compare with the scaled frequency values .

Chemical Reactions Analysis

The reactivity of 1-benzylpiperazin-2-one nitrones has been studied, showing that they readily undergo [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines, respectively. These products can be further transformed into 3-substituted piperazin-2-ones and 1,3-amino alcohols .

Physical and Chemical Properties Analysis

The physicochemical properties of various piperazine derivatives have been investigated, including elemental analysis, melting point, solubility, surface activity, dissociation constant, and lipophilicity parameters . These studies provide valuable insights into the properties that influence the biological activity and pharmacokinetic profile of these compounds.

Case Studies

Several case studies have been reported where these synthesized compounds were evaluated for biological activities. For instance, the benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were studied for their affinity towards 5-HT1A receptors, with one analogue showing micromolar affinity . The antimicrobial activity of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives was also assessed, showing significant antibacterial and antifungal activity . Additionally, the antiulcer activity of 1-(aminocarbonylalkyl)-4-benzylpiperazine derivatives was analyzed using the adaptive least-squares method, revealing structure-activity relationships .

科学的研究の応用

Anxiolytic Activity without Sedative Effects

Phenylpiperazine derivatives, including compounds structurally related to 4-Benzyl-3-phenylpiperazin-2-one, have been found to exhibit anxiolytic-like activity without the sedative, anticonvulsant, or myorelaxant effects typically associated with benzodiazepines. This suggests a distinct mechanism of action, possibly involving interactions with dopaminergic and serotoninergic neuron systems rather than the GABA receptor complex (Lloyd et al., 1985).

Potential Serotonergic Agents

Some derivatives of this compound have shown significant binding affinity to central serotonin (5-HT) sites, particularly 5-HT1 receptors. This binding affinity is indicative of potential serotonergic activity, which could be beneficial in developing new therapeutic agents for psychiatric disorders such as depression and anxiety (Lyon et al., 1986).

Antihyperglycemic Effects

Research into certain derivatives of this compound has unveiled potent antihyperglycemic effects in animal models. These effects are associated with significant reductions in plasma glucose levels, suggesting a mechanism involving selective inhibition of renal tubular glucose reabsorption. This opens up potential applications in the treatment of diabetes (Kees et al., 1996).

Dopaminergic Interactions and Erectile Dysfunction

Studies on novel 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and their aza-analogues have revealed high affinities and selectivities for D4 dopamine receptors. Notably, some compounds have shown significant agonist efficacy, leading to physiological responses such as the induction of penile erection in animal models. This suggests potential applications in treating conditions related to dopaminergic dysfunction, such as erectile dysfunction (Enguehard-Gueiffier et al., 2006).

Safety and Hazards

作用機序

Target of Action

It has been found that similar compounds have shown significant interaction with oxidoreductase proteins .

Mode of Action

Piperazine derivatives are known to interact with their targets through various mechanisms, including binding to active sites, altering protein conformation, or modulating protein-protein interactions .

Biochemical Pathways

Piperazine derivatives have been reported to exhibit antimicrobial, antipsychotic, and antimalarial activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activities , suggesting that 4-Benzyl-3-phenylpiperazin-2-one may have similar effects.

特性

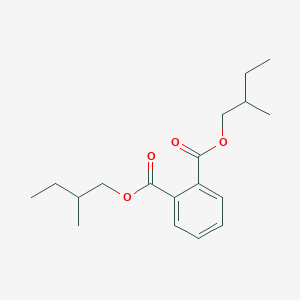

IUPAC Name |

4-benzyl-3-phenylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17-16(15-9-5-2-6-10-15)19(12-11-18-17)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWZYKUNWPTANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290684 | |

| Record name | 4-benzyl-3-phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5368-23-0 | |

| Record name | NSC70394 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-benzyl-3-phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B3032730.png)

![3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B3032739.png)

![7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B3032748.png)